molecular formula C18H28BrFO B8379141 1-Bromo-4-dodecyloxy-2-fluorobenzene

1-Bromo-4-dodecyloxy-2-fluorobenzene

Cat. No.: B8379141
M. Wt: 359.3 g/mol
InChI Key: KLSYHRJWYOEMQL-UHFFFAOYSA-N
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Description

1-Bromo-4-dodecyloxy-2-fluorobenzene is a halogenated aromatic compound featuring a bromine atom at position 1, a fluorine atom at position 2, and a dodecyloxy (C12H25O–) group at position 4 on the benzene ring. This compound is of interest in organic synthesis, materials science, and agrochemical research due to its unique electronic and steric properties. The long alkyl chain (dodecyloxy) enhances lipophilicity, making it suitable for applications in liquid crystals, surfactants, or polymer additives. However, detailed experimental data for this specific compound are scarce in the provided evidence; comparisons below rely on structurally related analogs.

Properties

Molecular Formula

C18H28BrFO

Molecular Weight

359.3 g/mol

IUPAC Name

1-bromo-4-dodecoxy-2-fluorobenzene

InChI

InChI=1S/C18H28BrFO/c1-2-3-4-5-6-7-8-9-10-11-14-21-16-12-13-17(19)18(20)15-16/h12-13,15H,2-11,14H2,1H3

InChI Key

KLSYHRJWYOEMQL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=C(C=C1)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Key differences arise from substituent types, positions, and chain lengths. A comparative analysis is provided below:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Features
1-Bromo-4-dodecyloxy-2-fluorobenzene C18H28BrFO 359.3 (estimated) Not reported Not reported Long dodecyloxy chain enhances lipophilicity
1-Bromo-3,5-difluoro-4-(benzyloxy)benzene C13H9BrF2O 299.11 Not reported Not reported Benzyloxy group introduces aromatic bulk
1-Bromo-2,4-difluorobenzene C6H3BrF2 192.99 -4 145–146 Short halogen substituents; high volatility
4-Bromo-1-fluoro-2-methoxybenzene C7H6BrFO 205.02 Not reported Not reported Methoxy group improves solubility in polar solvents

Key Observations :

  • The dodecyloxy chain in the target compound increases molecular weight significantly compared to methoxy or benzyloxy analogs, reducing volatility and enhancing lipid solubility .
  • Fluorine and bromine substituents in all analogs create electron-withdrawing effects, directing reactivity toward electrophilic substitution at specific ring positions .

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